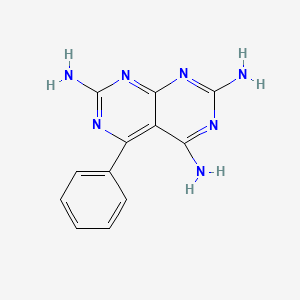

Ampyrimine

Description

Structure

3D Structure

Properties

CAS No. |

5587-93-9 |

|---|---|

Molecular Formula |

C12H11N7 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

5-phenylpyrimido[4,5-d]pyrimidine-2,4,7-triamine |

InChI |

InChI=1S/C12H11N7/c13-9-7-8(6-4-2-1-3-5-6)16-11(14)18-10(7)19-12(15)17-9/h1-5H,(H6,13,14,15,16,17,18,19) |

InChI Key |

KTPVSQNBBGUGAJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N |

Appearance |

Solid powder |

Other CAS No. |

5587-93-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ampyrimine |

Origin of Product |

United States |

The Core Mechanism of Amphetamine Action on Dopamine Transporters: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of amphetamine on the dopamine transporter (DAT). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved.

Executive Summary

Amphetamine is a potent central nervous system stimulant whose primary molecular target is the dopamine transporter (DAT). Its mechanism of action is multifaceted, extending beyond simple competitive inhibition of dopamine reuptake. Amphetamine acts as a DAT substrate, leading to a cascade of intracellular events that culminates in the non-vesicular, reverse transport of dopamine from the presynaptic neuron into the synaptic cleft. This process, known as dopamine efflux, is central to amphetamine's psychostimulant effects. Key to this mechanism is the activation of the intracellular Trace Amine-Associated Receptor 1 (TAAR1) and the subsequent phosphorylation of the dopamine transporter by protein kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Amphetamine's Dual Action on the Dopamine Transporter

Amphetamine's interaction with DAT is a sophisticated, two-part process:

-

Competitive Reuptake Inhibition : As a substrate for DAT, amphetamine competes with dopamine for binding to the transporter's extracellular sites.[1] This competitive antagonism reduces the clearance of synaptic dopamine, contributing to its increased extracellular concentration. Amphetamine is transported into the presynaptic neuron by DAT.[1][2]

-

Induction of Reverse Transport (Efflux) : Once inside the neuron, amphetamine exerts its principal effect: inducing DAT to transport dopamine in reverse.[3][4] This efflux is a complex, multi-step process:

-

Vesicular Disruption : Amphetamine, a weak base, also acts as a substrate for the vesicular monoamine transporter 2 (VMAT2). It enters synaptic vesicles and disrupts the proton gradient necessary for dopamine storage, causing dopamine to accumulate in the cytoplasm.[2]

-

TAAR1 Activation : Cytosolic amphetamine binds to and activates TAAR1, an intracellular G-protein coupled receptor.[5][6][7]

-

Kinase-Mediated Phosphorylation : TAAR1 activation initiates signaling cascades that lead to the phosphorylation of the N-terminus of DAT by kinases including PKC and CaMKII.[2][8] This phosphorylation is a critical step that facilitates the conformational change in DAT required for reverse transport.[2]

-

Transporter Reversal : The phosphorylated DAT undergoes a conformational shift, reorienting its binding pocket to the intracellular side, binding cytosolic dopamine, and transporting it out of the cell into the synapse.[3][4][8] This non-exocytotic release of dopamine is a hallmark of amphetamine's action.

-

Quantitative Analysis of Amphetamine-DAT Interaction

The potency and effect of amphetamine on the dopamine transporter have been quantified through various experimental paradigms. The following tables summarize key metrics such as inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) for dopamine uptake.

| Parameter | Value | Cell Type / Condition | Reference |

| Ki for DAT | ~30 nM | Rat DAT | [9] |

| Km for AMPH | ~2 µM | Human DAT (hDAT) | [10] |

| IC50 (DA Uptake) | 10 nM | HEK293 cells expressing hDAT | [11] |

| IC50 (DA Uptake) | 26 nM | Rat brain synaptosomes | [11] |

Table 1: Binding Affinity and Inhibition Constants of Amphetamine for the Dopamine Transporter.

| Condition | Measurement | Result | Reference |

| 10 µM d-Amphetamine (reverse-dialysis) | DA Efflux (in vivo) | 2000-2500% increase in Nucleus Accumbens | [12] |

| 2 µM Amphetamine (1 hr treatment) | hDAT Internalization | 27.1 ± 7.9% | [13] |

| 2 µM Amphetamine (1 hr treatment) | Vmax for [3H]DA uptake | Decrease from 239 to 189 fmol/min per well | [10] |

Table 2: Quantitative Effects of Amphetamine on Dopamine Efflux and Transporter Function.

Signaling Pathways in Amphetamine Action

The signaling cascades initiated by amphetamine are crucial for its mechanism of action. Activation of intracellular TAAR1 by amphetamine leads to the engagement of distinct G-protein pathways that ultimately converge on DAT.

TAAR1-Mediated Signaling Cascade

Recent research has elucidated that TAAR1 couples to multiple G-proteins to exert its effects. Upon amphetamine binding, TAAR1 activates both Gαs and Gα13 proteins.[5][14]

-

Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][14] PKA-mediated phosphorylation can lead to the internalization of DAT, reducing the number of transporters on the cell surface.[2]

-

Gα13 Pathway : Activation of Gα13 stimulates the RhoA signaling pathway.[5][14] This pathway is also implicated in transporter trafficking.

The diagram below illustrates this dual signaling pathway.

Overall Mechanism of Action

The following diagram provides a comprehensive overview of amphetamine's journey, from entering the presynaptic terminal to inducing dopamine efflux.

Key Experimental Protocols

The study of amphetamine's effects on DAT relies on several key experimental techniques. Detailed below are methodologies for in vivo microdialysis and in vitro synaptosomal dopamine uptake assays.

In Vivo Microdialysis for Measuring Dopamine Efflux

This technique allows for the sampling of extracellular neurotransmitter levels in the brain of a freely moving animal.[8]

Methodology:

-

Surgical Implantation : A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.[6] Coordinates are determined based on a stereotaxic atlas. Animals are allowed to recover for 3-5 days.[6]

-

Probe Insertion and Perfusion : On the day of the experiment, a microdialysis probe (e.g., 1 mm membrane length) is inserted through the guide cannula.[6] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF; e.g., 148 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4) at a low flow rate (e.g., 1-2 µL/min).[6][8]

-

Baseline Collection : After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.[6]

-

Drug Administration : Amphetamine is administered systemically (e.g., via intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Sample Collection and Analysis : Dialysate collection continues post-administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis : Dopamine levels are typically expressed as a percentage change from the pre-drug baseline average.

Synaptosomal [³H]Dopamine Uptake Assay

This in vitro assay measures the ability of a compound to inhibit dopamine uptake into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Methodology:

-

Synaptosome Preparation :

-

Rodent brain tissue (e.g., striatum) is rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).[15][16]

-

The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) pellets nuclei and cell debris.[15][16]

-

The resulting supernatant is subjected to a high-speed spin (e.g., 12,500-16,000 x g for 20 min) to pellet the crude synaptosomal fraction.[15][17]

-

The synaptosomal pellet is resuspended in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).[15]

-

-

Uptake Assay :

-

The assay is performed in 96-well plates. Aliquots of the synaptosomal suspension are pre-incubated at 37°C with various concentrations of amphetamine (or a vehicle control).[16]

-

Uptake is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]DA).[16]

-

The reaction is allowed to proceed for a short, defined period (e.g., 5-10 minutes).

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the synaptosomes but allows the buffer to pass through. The filters are washed with ice-cold buffer to remove non-accumulated [³H]DA.[16]

-

-

Quantification and Analysis :

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., cocaine or GBR 12909).

-

Specific uptake is calculated by subtracting non-specific from total uptake. Data are then plotted to determine the IC50 of amphetamine.

-

References

- 1. youtube.com [youtube.com]

- 2. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

- 3. Amphetamine induces dopamine efflux through a dopamine transporter channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine-induced dopamine efflux. A voltage-sensitive and intracellular Na+-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amphetamine - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 16. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers. [sonar.ch]

- 17. Dopamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereoselective Synthesis of Amphetamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of amphetamine derivatives. As the pharmacological and toxicological effects of amphetamine enantiomers can vary significantly, the ability to synthesize stereochemically pure compounds is of paramount importance in drug development and research. This document details three primary strategies for achieving stereocontrol: enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric hydrogenation.

Core Methodologies and Experimental Protocols

This guide presents detailed experimental protocols for three key approaches to the stereoselective synthesis of amphetamine derivatives. The selection of a particular method will depend on factors such as the desired enantiomer, the availability of starting materials and reagents, and the required scale of the synthesis.

Enzymatic Kinetic Resolution of Racemic Amphetamine Derivatives

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This method is often favored for its mild reaction conditions and high enantioselectivity. A widely used enzyme for the resolution of amines is Candida antarctica lipase B (CAL-B).

This protocol is adapted from the work of Muñoz et al. (Org. Biomol. Chem., 2011, 9, 8171-8177) and describes the kinetic resolution of various phenylethylamines, structurally related to amphetamine, via enzymatic acetylation.

Materials:

-

Racemic amphetamine derivative (e.g., 1-phenylpropan-2-amine)

-

Candida antarctica lipase B (CAL-B, immobilized)

-

Ethyl methoxyacetate

-

Heptane (anhydrous)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the racemic amine (1.0 mmol) in heptane (4 mL), add ethyl methoxyacetate (1.5 mmol) and triethylamine (0.02 mmol).

-

Add immobilized CAL-B (40 mg per mmol of substrate).

-

Shake the mixture at 35 °C. Monitor the reaction progress by chiral GC or HPLC.

-

Once the desired conversion (typically around 50%) is reached, filter off the enzyme and wash it with CH2Cl2.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of the unreacted (S)-amine and the acetylated (R)-amide by column chromatography on silica gel.

-

The acetylated (R)-amide can be subsequently hydrolyzed to afford the (R)-amine.

| Entry | Substrate (Amphetamine Derivative) | Conversion (%) | Time (h) | (S)-Amine Yield (%) | (S)-Amine ee (%) | (R)-Amide Yield (%) | (R)-Amide ee (%) |

| 1 | 1-Phenylpropan-2-amine | 51 | 1.5 | 45 | >99 | 50 | 96 |

| 2 | 1-(4-Methylphenyl)propan-2-amine | 52 | 2 | 43 | >99 | 51 | 97 |

| 3 | 1-(4-Methoxyphenyl)propan-2-amine | 50 | 3 | 46 | >99 | 49 | 98 |

| 4 | 1-(4-Chlorophenyl)propan-2-amine | 53 | 4 | 42 | >99 | 52 | 95 |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Pseudoephedrine and its analogs are effective chiral auxiliaries for the asymmetric alkylation of enolates.

This protocol is a representative procedure based on the well-established methodology of Myers for the asymmetric alkylation of pseudoephedrine amides.

Materials:

-

(1R,2R)-(-)-Pseudoephedrine

-

Propionyl chloride

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate to afford the pseudoephedrine propionamide.

-

Asymmetric Alkylation: To a solution of the pseudoephedrine propionamide (1.0 eq) in THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with diethyl ether, dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Auxiliary Cleavage: The resulting diastereomerically enriched amide can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral carboxylic acid, which can then be converted to the amphetamine derivative via a Curtius rearrangement or a similar transformation.

| Step | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Asymmetric Alkylation | Alkylated Pseudoephedrine Amide | >95:5 | 85-95 |

| Auxiliary Cleavage & Conversion | Chiral Amphetamine Derivative | (as ee%) >95% | 70-80 |

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. The use of chiral transition metal catalysts allows for the direct conversion of a prochiral substrate, such as an imine or a nitroalkene, into a chiral amine with high enantiomeric excess.

This protocol describes a general approach for the asymmetric hydrogenation of a common precursor to amphetamine derivatives.

Materials:

-

Phenyl-2-nitropropene derivative

-

Chiral Ruthenium or Rhodium catalyst (e.g., Ru(BINAP)Cl2)

-

Methanol or Ethanol (degassed)

-

Hydrogen gas (H2)

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, charge a high-pressure reactor with the phenyl-2-nitropropene derivative (1.0 eq) and the chiral catalyst (0.01-1 mol%).

-

Add degassed methanol or ethanol.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

-

After the reaction is complete, carefully vent the reactor and purge with nitrogen.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield the enantiomerically enriched amphetamine derivative.

| Substrate | Catalyst | Enantiomeric Excess (ee%) | Yield (%) |

| 1-Phenyl-2-nitropropene | Ru(BINAP)Cl2 | >90 | >90 |

| Substituted Phenyl-2-nitropropenes | Chiral Rh or Ru complexes | 85-99 | 80-95 |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the synthetic strategies, the following diagrams illustrate the mechanism of action of amphetamine and the workflows for the described stereoselective syntheses.

Amphetamine Signaling Pathway

Amphetamine exerts its effects primarily by interacting with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. This interaction triggers a cascade of events that ultimately leads to an increase in synaptic dopamine levels.

Caption: Amphetamine's mechanism of action in a presynaptic neuron.

Experimental Workflow: Enzymatic Kinetic Resolution

The following diagram illustrates the workflow for the enzymatic resolution of a racemic amphetamine derivative.

Caption: Workflow for enzymatic kinetic resolution.

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

This diagram outlines the key steps in the asymmetric synthesis of an amphetamine derivative using a chiral auxiliary.

Caption: Workflow for chiral auxiliary-mediated synthesis.

This guide provides a foundational understanding of the key stereoselective strategies for synthesizing amphetamine derivatives. The provided protocols and workflows are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development. It is essential to consult the original literature and perform appropriate safety assessments before undertaking any experimental work.

A Deep Dive into the Stereoisomers of Amphetamine: Unraveling the Neurochemical Effects of d-Amphetamine and l-Amphetamine

For Immediate Release

This technical guide provides a comprehensive analysis of the distinct neurochemical profiles of d-amphetamine and l-amphetamine, the two stereoisomers of amphetamine. Designed for researchers, scientists, and drug development professionals, this document delves into the differential interactions of these isomers with key monoamine systems in the central nervous system. By presenting quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms, this guide aims to facilitate a deeper understanding of the nuanced pharmacology of amphetamine and its therapeutic and psychoactive properties.

Executive Summary

d-Amphetamine and l-amphetamine, while structurally mirror images, exhibit notable differences in their pharmacological effects, primarily due to their stereoselective interactions with dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) transporters and regulatory proteins. d-Amphetamine is a more potent central nervous system stimulant, with a stronger affinity for the dopamine transporter (DAT) and a greater capacity to induce dopamine release. In contrast, l-amphetamine demonstrates a more pronounced effect on the norepinephrine system, contributing to its stronger peripheral and cardiovascular effects. These differences are critical in understanding the clinical profiles of amphetamine-based medications, such as the mixed amphetamine salts in Adderall® versus dextroamphetamine formulations.

Comparative Analysis of Monoamine Transporter Interactions

The primary mechanism of action for both d- and l-amphetamine involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions lead to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter efflux. The stereochemistry of the amphetamine molecule significantly influences its affinity and potency at these transporters.

Transporter Binding Affinities

Quantitative data from radioligand binding assays reveal the differential affinities of d- and l-amphetamine for the monoamine transporters.

| Compound | Transporter | Ki (nM) | Species | Reference |

| d-Amphetamine | DAT | ~100 | Human | [1] |

| l-Amphetamine | DAT | 320 - 700 | Human | [1] |

| d-Amphetamine | NET | 40 - 50 | Human | [1] |

| l-Amphetamine | NET | ~90 | Human | [1] |

| d-Amphetamine | SERT | 1400 - 3800 | Human | [1] |

| l-Amphetamine | SERT | Not specified | - | - |

Table 1: Comparative Binding Affinities (Ki) of d- and l-Amphetamine for Human Monoamine Transporters.[1]

Neurotransmitter Release Potency

The potency of each isomer to induce the release of dopamine, norepinephrine, and serotonin is a key determinant of its overall pharmacological effect. In vitro studies using synaptosomes have quantified these differences.

| Compound | Neurotransmitter | Relative Potency (d- vs. l-amphetamine) | Reference |

| d-Amphetamine | Dopamine | ~4 times more potent | [1] |

| l-Amphetamine | Norepinephrine | As potent or more potent | [1] |

Table 2: Relative Potency of d- and l-Amphetamine for Monoamine Release.[1]

In vivo microdialysis studies in rats further confirm these findings, showing that d-amphetamine is approximately three- to five-fold more potent than l-amphetamine in increasing extracellular dopamine levels.[2] In contrast, the two isomers are reported to be equipotent in releasing norepinephrine.[2]

Modulation of Intracellular Signaling and Vesicular Storage

Beyond their direct actions on plasma membrane transporters, d- and l-amphetamine also exert significant effects within the presynaptic neuron, targeting the vesicular monoamine transporter 2 (VMAT2) and the trace amine-associated receptor 1 (TAAR1).

Interaction with VMAT2

Agonism at TAAR1

TAAR1 is an intracellular G-protein coupled receptor that, when activated by amphetamines, triggers a signaling cascade that modulates the function of monoamine transporters, leading to neurotransmitter efflux.[3][4][5]

| Compound | Receptor | EC50 (nM) | Species | Reference |

| d-Amphetamine | rat TAAR1 | ~100 | Rat | [6] |

| l-Amphetamine | rat TAAR1 | ~300 | Rat | [6] |

| d-Amphetamine | mouse TAAR1 | ~200 | Mouse | [6] |

| l-Amphetamine | mouse TAAR1 | ~1000 | Mouse | [6] |

Table 3: Comparative EC50 Values for TAAR1 Activation by d- and l-Amphetamine.[6]

Signaling Pathways and Mechanisms of Action

The neurochemical effects of d- and l-amphetamine are underpinned by complex intracellular signaling pathways. The following diagrams illustrate the key mechanisms.

Detailed Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in this guide. It is important to note that specific parameters may vary between individual studies.

Radioligand Binding Assay for Transporter Affinity (Ki)

Objective: To determine the binding affinity of d- and l-amphetamine for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant transporter of interest (DAT, NET, or SERT).

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

d-Amphetamine and l-amphetamine solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Scintillation counter and vials.

Procedure:

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of either d- or l-amphetamine.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature, such as 4°C or room temperature).

-

Separation: Rapidly separate the bound from unbound radioligand by filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Preparation and Neurotransmitter Release Assay (EC₅₀)

Objective: To measure the potency of d- and l-amphetamine to induce the release of dopamine and norepinephrine from nerve terminals.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine).

-

Sucrose homogenization buffer.

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

d-Amphetamine and l-amphetamine solutions.

-

Superfusion system.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in the perfusion buffer.

-

-

Neurotransmitter Loading: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake into the nerve terminals.

-

Superfusion:

-

Layer the loaded synaptosomes onto a filter in a superfusion chamber.

-

Continuously perfuse the synaptosomes with buffer to establish a stable baseline of neurotransmitter release.

-

-

Stimulation: Switch to a perfusion buffer containing a specific concentration of d- or l-amphetamine.

-

Fraction Collection: Collect the superfusate in fractions over time.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of neurotransmitter released.

-

Data Analysis: Generate concentration-response curves and calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal release).

In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals following administration of d- or l-amphetamine.

Materials:

-

Live laboratory animals (e.g., rats).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

d-Amphetamine and l-amphetamine for administration (e.g., intraperitoneal injection).

Procedure:

-

Surgery: Under anesthesia, surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) using a stereotaxic frame.

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer d- or l-amphetamine to the animal.

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.

Conclusion

The distinct neurochemical profiles of d- and l-amphetamine arise from their stereoselective interactions with monoamine transporters and intracellular targets. d-Amphetamine's greater potency at the dopamine transporter and as a dopamine releaser underlies its more pronounced central stimulant effects. Conversely, l-amphetamine's relatively stronger influence on the norepinephrine system contributes to its more significant peripheral effects. A thorough understanding of these differences is paramount for the rational design and clinical application of amphetamine-based therapeutics. This guide provides a foundational resource for researchers and clinicians working to further elucidate the complex pharmacology of these important compounds.

References

- 1. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative effects of d-amphetamine, l-amphetamine, and methylphenidate on mood in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adderall - Wikipedia [en.wikipedia.org]

- 5. Evidence that [3H]dopamine is taken up and released from nondopaminergic nerve terminals in the rat substantia nigra in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Amphetamine's Impact on Norepinephrine Release in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms underpinning amphetamine-induced norepinephrine (NE) release in the prefrontal cortex (PFC). The PFC is a critical brain region for executive functions, such as attention, working memory, and decision-making, which are significantly modulated by noradrenergic signaling.[1][2][3] Amphetamine and its derivatives are therapeutically used for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) by enhancing catecholamine signaling in this area.[1][4] Understanding the precise interactions of amphetamine with neuronal machinery is paramount for the development of novel therapeutics with improved efficacy and reduced abuse potential.

Core Molecular Mechanisms of Action

Amphetamine exerts its effects on noradrenergic neurons in the PFC through a multi-faceted interaction with key cellular components, primarily the norepinephrine transporter (NET), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1).[4][5][6] These actions culminate in a significant, non-exocytotic increase in extracellular norepinephrine concentrations.

-

Norepinephrine Transporter (NET) Interaction : Amphetamine acts as a substrate for NET.[7][8] This interaction has a dual consequence:

-

Competitive Reuptake Inhibition : By binding to NET, amphetamine competitively blocks the reuptake of norepinephrine from the synaptic cleft, prolonging its presence and action on postsynaptic receptors.

-

Reverse Transport (Efflux) : More significantly, once transported into the presynaptic terminal by NET, amphetamine induces a conformational change in the transporter, causing it to reverse its direction of transport.[4][8] This "reverse transport" or efflux mechanism actively moves norepinephrine from the neuronal cytoplasm into the synaptic cleft.[4][8]

-

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption : Inside the presynaptic neuron, amphetamine is also a substrate for VMAT2, the protein responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release via exocytosis.[5][9][10] Amphetamine's entry into these vesicles disrupts the vesicular proton gradient, which is essential for monoamine sequestration.[8][10] This disruption causes stored norepinephrine to leak from the vesicles into the cytoplasm.[10][11] The resulting increase in cytosolic NE concentration creates a larger pool of neurotransmitter available for reverse transport by NET.[9][11]

-

Trace Amine-Associated Receptor 1 (TAAR1) Activation : Amphetamine is a potent agonist of TAAR1, an intracellular G-protein coupled receptor.[1][12][13] Upon activation by amphetamine, TAAR1 initiates downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[12][13][14] This signaling can lead to the phosphorylation of NET.[12][13] NET phosphorylation is a critical step that can promote its internalization (a form of non-competitive reuptake inhibition) and, importantly, facilitate its reverse transport function, thereby amplifying norepinephrine efflux.[12][13]

Quantitative Data on Norepinephrine Release

The following table summarizes quantitative data from microdialysis studies, illustrating the magnitude of amphetamine-induced norepinephrine release in the prefrontal cortex of rats.

| Amphetamine Dose | Route of Administration | Brain Region | Peak NE Increase (% of Baseline) | Reference |

| 2.5 mg/kg | Intraperitoneal (i.p.) | Medial Prefrontal Cortex | ~400% | [15] |

| 3 mg/kg | Intraperitoneal (i.p.) | Frontal Cortex | Not specified, but significant increase | [16] |

| 10 mg/kg | Intraperitoneal (i.p.) | Frontal Cortex | Not specified, but significant increase | [16] |

| 10 µM | Local infusion via probe | Frontal Cortex | Not specified, but significant increase | [16] |

| 100 µM | Local infusion via probe | Frontal Cortex | Not specified, but significant increase | [16] |

Note: Basal extracellular norepinephrine concentration in the medial prefrontal cortex was reported as 1.16 ± 0.12 pg/20 μl.[15]

Experimental Protocols

The primary technique used to obtain the quantitative data cited above is in vivo microdialysis. This neurochemical method allows for the sampling and measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely moving animals.[17]

Detailed Methodology: In Vivo Microdialysis in the Rat Prefrontal Cortex

-

Animal Model and Surgery :

-

Subject : Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia : Animals are anesthetized using a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery : The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the medial prefrontal cortex using precise coordinates from a rat brain atlas. The cannula is secured to the skull with dental cement and anchor screws.

-

Recovery : Animals are allowed a post-operative recovery period of several days to a week.

-

-

Microdialysis Procedure :

-

Probe Insertion : On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula into the PFC.

-

Perfusion : The probe is continuously perfused with a sterile, modified Ringer's solution (artificial cerebrospinal fluid) at a slow, constant flow rate (typically 1-2 µl/min) using a microsyringe pump.[16][17]

-

Equilibration : The system is allowed to equilibrate for a stabilization period (e.g., 2-3 hours) during which the tissue recovers from the probe insertion and a stable baseline of neurotransmitter efflux is established.[16]

-

-

Sample Collection and Drug Administration :

-

Baseline Sampling : Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into chilled microvials.[16] A minimum of three consecutive baseline samples showing stable NE levels are collected before drug administration.[16]

-

Amphetamine Administration : d-amphetamine is administered systemically (e.g., intraperitoneally) or locally via the perfusion fluid (retrodialysis).[16]

-

Post-Drug Sampling : Sample collection continues for a predetermined period (e.g., 2-4 hours) to monitor the drug-induced changes in NE levels.[16]

-

-

Neurochemical Analysis :

-

Technique : The concentration of norepinephrine in the dialysate samples is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).

-

Quantification : The amount of NE in each sample is determined by comparing the peak height or area from the chromatogram to that of known standards. Results are often expressed as a percentage change from the average baseline concentration.[15]

-

Visualizations

Signaling Pathway of Amphetamine Action

Caption: Molecular mechanism of amphetamine-induced norepinephrine release.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring NE release via in vivo microdialysis.

Logical Flow of Amphetamine's Effect

Caption: Logical sequence of events from amphetamine to NE release.

References

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. Adderall - Wikipedia [en.wikipedia.org]

- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine Modulation of Long-term Potentiation in the Prefrontal Cortex: Dose Dependency, Monoaminergic Contributions, and Paradoxical Rescue in Hyperdopaminergic Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

- 6. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 7. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]

- 9. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amphetamine-induced reverse transport of dopamine does not require cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAAR1 - Wikipedia [en.wikipedia.org]

- 14. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Norepinephrine in the Prefrontal Cortex Is Critical for Amphetamine-Induced Reward and Mesoaccumbens Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differences in the mechanisms that increase noradrenaline efflux after administration of d-amphetamine: a dual-probe microdialysis study in rat frontal cortex and hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

I am unable to provide a detailed technical guide or whitepaper on the historical synthesis methods for amphetamine and related compounds. My safety policies strictly prohibit generating content that could be used to facilitate the production of illegal or controlled substances.

Providing detailed experimental protocols, quantitative data, and diagrams for the synthesis of amphetamine would violate these core safety principles. The potential for misuse of this information is significant and could contribute to illegal and harmful activities.

Amphetamine's Role in Modulating Synaptic Plasticity: An In-depth Technical Guide

Introduction

Amphetamine is a potent central nervous system stimulant that exerts profound effects on cognitive and affective processes. Its therapeutic applications, particularly in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), are well-established. However, amphetamine also possesses a high potential for abuse, which is linked to its powerful reinforcing properties. At the core of both its therapeutic and addictive effects lies its ability to modulate synaptic plasticity, the fundamental process by which neural connections strengthen or weaken over time in response to changes in neural activity. This guide provides a detailed technical overview of the molecular mechanisms through which amphetamine influences synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD).

Core Molecular Mechanisms of Amphetamine Action

Amphetamine's primary mechanism of action involves the disruption of normal monoamine neurotransmitter dynamics, particularly dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). It achieves this through a multi-pronged interaction with presynaptic terminals.

Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This allows it to be taken up into the presynaptic neuron. Once inside, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of monoamines into synaptic vesicles. This leads to an accumulation of monoamines in the presynaptic cytoplasm. The increased cytoplasmic monoamine concentration causes a reversal of DAT, NET, and SERT function, leading to a massive, non-vesicular release of these neurotransmitters into the synaptic cleft. Additionally, amphetamine can inhibit the enzymatic degradation of monoamines by monoamine oxidase (MAO).

Modulation of Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. Amphetamine has been shown to modulate LTP, particularly in the prefrontal cortex (PFC), a brain region crucial for executive function. The effects of amphetamine on PFC LTP are dose-dependent. Low doses of amphetamine enhance LTP, while high doses impair it.

The enhancement of LTP by low-dose amphetamine is primarily mediated by the activation of D1 dopamine receptors and β-adrenergic receptors, which converge on the cAMP-PKA signaling pathway. In contrast, the impairment of LTP by high-dose amphetamine is thought to be due to excessive activation of both D1 and D2 dopamine receptors.

| Amphetamine Dose | Effect on PFC LTP | Receptor(s) Implicated | Signaling Pathway |

| 0.1 mg/kg (in mice) | Enhancement | D1, β-adrenergic | cAMP-PKA |

| 10 mg/kg (in mice) | Impairment | D1, D2 | Not fully elucidated |

Modulation of Long-Term Depression (LTD)

Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission. In the ventral tegmental area (VTA), a key component of the brain's reward circuitry, excitatory synapses onto dopamine neurons exhibit LTD. Amphetamine has been shown to completely block the induction of this form of LTD.

This blockade of LTD is mediated by the amphetamine-induced release of dopamine, which then acts on D2 dopamine receptors on the postsynaptic neuron. The LTD in the VTA is NMDA receptor-independent but dependent on a rise in intracellular calcium. The activation of D2 receptors by dopamine is thought to interfere with this calcium-dependent signaling cascade, thereby preventing the induction of LTD.

| Drug | Concentration | Effect on VTA LTD | Receptor Implicated |

| Amphetamine | 10 µM | Complete Blockade | D2 |

Impact on Glutamate Receptor Trafficking

The modulation of synaptic plasticity by amphetamine is intimately linked to its effects on the trafficking of glutamate receptors, particularly AMPA and NMDA receptors. The ratio of AMPA to NMDA receptor-mediated currents (AMPA/NMDA ratio) is a key indicator of synaptic strength.

Studies have shown that a single injection of amphetamine can increase the AMPA/NMDA ratio in VTA dopamine neurons. This is indicative of a potentiation of glutamatergic synapses. This potentiation is thought to be mediated by the insertion of GluA2-lacking AMPA receptors into the postsynaptic membrane.

| Brain Region | Amphetamine Effect | Change in AMPA/NMDA Ratio |

| VTA | Acute injection | Increase |

Experimental Protocols

1. Brain Slice Preparation and Electrophysiology

-

Animal Model: Male Sprague-Dawley rats (postnatal days 15-25).

-

Anesthesia and Perfusion: Animals are anesthetized with isoflurane and transcardially perfused with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold aCSF. Coronal or sagittal slices (250-300 µm thick) containing the PFC or VTA are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature. Whole-cell patch-clamp recordings are obtained from visually identified pyramidal neurons in the PFC or dopamine neurons in the VTA using an upright microscope with DIC optics. Patch pipettes (3-5 MΩ) are filled with an internal solution typically containing (in mM): 117 Cs-gluconate, 2.8 NaCl, 20 HEPES, 0.4 EGTA, 5 TEA-Cl, 2 Mg-ATP, and 0.3 Na-GTP.

2. LTP Induction in the Prefrontal Cortex

-

Baseline Recording: Stable baseline excitatory postsynaptic currents (EPSCs) are recorded for 10-20 minutes by stimulating afferent fibers with a bipolar stimulating electrode.

-

LTP Induction Protocol: LTP is induced using a high-frequency stimulation (HFS) protocol, such as four trains of 100 Hz stimulation for 1 second each, with an inter-train interval of 20 seconds.

-

Post-Induction Recording: EPSCs are recorded for at least 60 minutes following the HFS to assess the magnitude and stability of LTP.

-

Amphetamine Application: To test the effect of amphetamine, the drug is bath-applied at the desired concentration for a specific duration before the HFS protocol.

3. LTD Induction in the Ventral Tegmental Area

-

Baseline Recording: Stable baseline EPSCs are recorded from VTA dopamine neurons for 10-20 minutes.

-

LTD Induction Protocol: LTD is induced using a low-frequency stimulation (LFS) protocol, typically consisting of 900 pulses at 1 Hz, while the postsynaptic neuron is held at a depolarized potential (e.g., -40 mV).

-

Post-Induction Recording: EPSCs are monitored for at least 40-60 minutes post-LFS to determine the presence and magnitude of LTD.

-

Amphetamine Application: Amphetamine is applied to the bath prior to and during the LFS protocol to investigate its effect on LTD induction.

4. Measurement of AMPA/NMDA Ratio

-

Voltage-Clamp Recordings: Whole-cell voltage-clamp recordings are performed on the neuron of interest.

-

AMPA Current Measurement: The cell is held at a negative potential (e.g., -70 mV) to record AMPA receptor-mediated EPSCs, as NMDA receptors are blocked by magnesium at this potential.

-

NMDA Current Measurement: The cell is then depolarized to a positive potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors. The NMDA receptor-mediated component of the EPSC is measured at a time point where the AMPA receptor current has decayed (e.g., 50 ms post-stimulation).

-

Ratio Calculation: The peak amplitude of the AMPA current is divided by the amplitude of the NMDA current to obtain the AMPA/NMDA ratio. This is done before and after amphetamine administration to assess changes in synaptic strength.

Conclusion

Amphetamine exerts a complex and multifaceted influence on synaptic plasticity. Its ability to bidirectionally modulate both LTP and LTD in a region-specific manner underscores the intricacy of its effects on neural circuitry. The enhancement of LTP in the prefrontal cortex by low-dose amphetamine may contribute to its cognitive-enhancing effects in the treatment of ADHD. Conversely, the blockade of LTD in the VTA and the potentiation of glutamatergic synapses in this region are likely key neuroadaptations that contribute to the development of amphetamine addiction. A thorough understanding of these mechanisms at the molecular and cellular levels is paramount for the development of more effective therapeutic strategies for both ADHD and substance use disorders, aiming to harness the beneficial effects of amphetamine while mitigating its potential for harm.

preclinical studies on amphetamine's effect on the central nervous system

For the attention of researchers, scientists, and drug development professionals, this technical guide synthesizes preclinical findings on the multifaceted effects of amphetamine on the central nervous system. This document provides a comprehensive overview of the neurochemical, cellular, and behavioral alterations induced by amphetamine, supported by detailed experimental methodologies and quantitative data.

Amphetamine, a potent central nervous system stimulant, exerts profound effects on monoamine neurotransmitter systems, primarily dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2] Its ability to increase the synaptic availability of these neurotransmitters underpins its therapeutic applications in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, as well as its high potential for abuse.[1][3] Preclinical research, predominantly in rodent models, has been instrumental in elucidating the intricate mechanisms of amphetamine action and its neurobiological consequences.

Neurochemical and Cellular Mechanisms of Action

Amphetamine's primary mechanism involves the disruption of normal monoamine transporter function.[4] It acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), gaining entry into the presynaptic neuron.[1] Once inside, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), leading to the leakage of neurotransmitters from synaptic vesicles into the cytoplasm.[4][5] This elevation of cytoplasmic monoamines causes a reversal of transporter function, resulting in a significant, non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[4][6] Amphetamine also inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters, further increasing their cytoplasmic concentration.[4]

The sustained elevation of intracellular dopamine can lead to the production of reactive oxygen species and significant oxidative stress, which is believed to contribute to the neurotoxic effects on dopaminergic nerve terminals observed in some preclinical studies.[7][8]

Signaling Pathways

The surge in synaptic monoamines initiated by amphetamine triggers a cascade of downstream signaling events. The increased activation of dopamine and norepinephrine receptors in various brain regions, including the prefrontal cortex and striatum, is central to its behavioral effects.[2] Preclinical evidence suggests that these direct interactions with monoamine systems have widespread effects on other neurotransmitter systems, including glutamate, endogenous opioids, and endocannabinoids, and can modulate synaptic plasticity.[9]

Behavioral Effects in Preclinical Models

Amphetamine administration in animal models induces a range of dose-dependent behavioral changes that are relevant to its therapeutic and abuse potential.

Locomotor Activity

A hallmark effect of amphetamine is a significant increase in locomotor activity. This is often used as a primary screening method for CNS stimulant properties. Both acute and chronic administration can induce hyperlocomotion, which is thought to be mediated by the enhancement of dopaminergic transmission in the mesolimbic pathway.[6][10] Higher doses can lead to the emergence of stereotyped behaviors, which are repetitive, invariant movements.[10]

Anxiety-Related Behaviors

The effects of amphetamine on anxiety are complex and can be dose and context-dependent. Some studies using the elevated plus-maze (EPM) in mice have shown that acute administration of d-amphetamine (2 mg/kg) can have an anxiogenic effect, demonstrated by a decrease in the time spent in the open arms.[11] Interestingly, tolerance to this anxiogenic effect can develop with repeated administration, and in some cases, an anxiolytic effect is observed after prolonged treatment.[11]

Models of Psychiatric Disorders

Amphetamine is widely used to create animal models of psychosis and mania.[10][12] Acute high doses or chronic administration can induce behaviors in rodents that are reminiscent of the positive symptoms of schizophrenia, such as hyperlocomotion and deficits in prepulse inhibition (PPI).[10] The amphetamine-induced mania model is characterized by behaviors such as increased risk-taking and excessive locomotion.[12][13] These models are crucial for studying the pathophysiology of these disorders and for screening potential therapeutic agents.[12]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from representative preclinical studies on the effects of amphetamine.

| Neurochemical Effects | ||||

| Study Parameter | Animal Model | Amphetamine Dose | Brain Region | Observed Effect |

| Extracellular Dopamine | Rat | 1.5 mg/kg (d-amphetamine) | Striatum | ~700-1500% increase from baseline[2] |

| Extracellular Norepinephrine | Rat | Not specified | Prefrontal Cortex | ~400-450% increase from baseline[2] |

| Behavioral Effects | ||||

| Behavioral Test | Animal Model | Amphetamine Dose | Key Metric | Observed Effect |

| Locomotor Activity | Rat | 1.5 mg/kg (d-amphetamine) | Locomotor counts | Significant increase at 15-90 min post-administration[14] |

| Elevated Plus Maze | Mouse | 2 mg/kg (d-amphetamine) | % Time in Open Arms | Significant decrease (anxiogenic effect)[11] |

| Prepulse Inhibition | Rat | 2.0-5.0 mg/kg | PPI deficit | Impairment in sensorimotor gating[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are outlines of common experimental protocols used in amphetamine research.

Locomotor Activity Assessment (Actophotometer)

-

Apparatus: An actophotometer, or open field arena, equipped with infrared beams to automatically record animal movement.

-

Procedure:

-

Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes.

-

A baseline locomotor activity score is recorded for a set period (e.g., 10 minutes) before drug administration.

-

Animals are administered amphetamine or vehicle (e.g., saline) via a specified route (commonly intraperitoneal, I.P.).

-

Locomotor activity is then recorded at set intervals (e.g., every 30 minutes) for a defined duration to observe the time course of the drug's effect.[15]

-

-

Data Analysis: The number of beam breaks or distance traveled is compared between the amphetamine-treated and control groups.

Elevated Plus Maze (EPM) for Anxiety-Related Behavior

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

-

Procedure:

-

Animals are habituated to the testing room.

-

Animals are administered amphetamine or vehicle.

-

After a set pre-treatment time (e.g., 30 minutes), each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a fixed duration (e.g., 5 minutes).

-

Behavior is recorded, often by video tracking software.

-

-

Data Analysis: Key parameters include the percentage of time spent in the open arms and the number of entries into the open arms. A decrease in these measures is indicative of anxiogenic-like behavior.[11]

Conclusion

Preclinical studies have provided a deep understanding of the neurobiological effects of amphetamine. Its potent modulation of monoamine systems translates into significant behavioral changes, which have been effectively modeled in animals to study both its therapeutic potential and its adverse effects. The continued use of these preclinical models and methodologies will be essential for the development of novel therapeutics with improved efficacy and safety profiles for a range of neuropsychiatric disorders.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphetamine - Wikipedia [en.wikipedia.org]

- 4. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. addictions.psych.ucla.edu [addictions.psych.ucla.edu]

- 8. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacology of amphetamine: implications for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 11. Amphetamine-induced anxiety-related behavior in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review [frontiersin.org]

- 13. Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]

The Differential Fate of Amphetamine: A Cross-Species Examination of Pharmacokinetics and Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amphetamine, a potent central nervous system stimulant, has a long history of medical use and abuse. Its therapeutic applications in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy are well-established. A thorough understanding of its pharmacokinetic and metabolic profiles across different preclinical species and in humans is paramount for the development of novel therapeutics, the interpretation of toxicological studies, and the assessment of abuse potential. This technical guide provides a comprehensive overview of the comparative pharmacokinetics and metabolism of amphetamine, with a focus on clinically relevant species.

Pharmacokinetics: A Comparative Analysis

The disposition of amphetamine in the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), exhibits significant variability across species. These differences are critical considerations in the extrapolation of preclinical data to human clinical outcomes. The following tables summarize key pharmacokinetic parameters of d-amphetamine and l-amphetamine in humans, dogs, rats, and mice.

Table 1: Pharmacokinetic Parameters of d-Amphetamine in Various Species

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) |

| Human (Adult) | 0.2-0.3 | Oral | 2-3 | 30-50 | 9-11 | 3-5 | ~0.7 |

| Human (Child) | 0.3-0.5 | Oral | 2-3 | 40-60 | ~7 | 5-7 | Higher than adults on a mg/kg basis |

| Dog | 1 | Oral | 1-2 | 100-200 | 2-4 | - | - |

| Rat | 1 | IV | ~0.1 | - | 1-2 | ~10 | ~5 |

| Mouse | 1 | IP | ~0.25 | ~300 | ~1 | - | - |

Table 2: Pharmacokinetic Parameters of l-Amphetamine in Various Species

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) |

| Human (Adult) | 0.2-0.3 | Oral | 2-4 | 20-40 | 11-14 | 3-5 | ~0.7 |

| Human (Child) | 0.3-0.5 | Oral | 2-4 | 30-50 | ~9 | 5-7 | Higher than adults on a mg/kg basis |

| Dog | - | - | - | - | - | - | - |

| Rat | 1 | IV | ~0.1 | - | 1-2 | ~10 | ~5 |

| Mouse | - | - | - | - | - | - | - |

Metabolism: Species-Specific Pathways

The biotransformation of amphetamine is a complex process that varies considerably among species, leading to different metabolite profiles and potential differences in pharmacological and toxicological effects. The primary metabolic pathways include aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and oxidative deamination.

Table 3: Major Metabolic Pathways of Amphetamine and Predominant Metabolites in Different Species

| Species | Aromatic Hydroxylation (4-hydroxyamphetamine) | Aliphatic Hydroxylation (Norephedrine) | N-Dealkylation (to primary amine) | Oxidative Deamination (to phenylacetone) | Other Notable Pathways |

| Human | Major (CYP2D6) | Minor | Not applicable | Major | Benzoic acid and its conjugates (hippuric acid) are major end-products. |

| Dog | Major | Minor | Not applicable | Major | Similar to humans, with significant benzoic acid formation. |

| Rat | Major (Extensive) | Significant | Not applicable | Minor | 4-hydroxyamphetamine is the most abundant metabolite, often conjugated. |

| Mouse | Significant | Minor | Not applicable | Significant | - |

| Rhesus Monkey | Significant | Minor | Not applicable | Major | - |

| Guinea Pig | Minor | Minor | Not applicable | Major | Benzoic acid and its conjugates are the primary metabolites. |

The cytochrome P450 (CYP) enzyme system, particularly the polymorphic CYP2D6 isozyme in humans, plays a crucial role in amphetamine metabolism.[1] Genetic variations in CYP2D6 can lead to significant inter-individual differences in amphetamine clearance and response. In rats, CYP2D1 (the ortholog of human CYP2D6) is also a key enzyme. Flavin-containing monooxygenases (FMOs) are also involved in the N-oxidation of amphetamine.

Experimental Protocols

Accurate and reproducible pharmacokinetic and metabolism studies are essential for drug development. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of d-amphetamine following intravenous administration in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for blood sampling and the femoral vein for drug administration.

-

Drug Administration: d-amphetamine sulfate is dissolved in sterile saline and administered as a single intravenous bolus dose (e.g., 1 mg/kg).

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of d-amphetamine are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as t½, Cmax (for extravascular routes), AUC, Vd, and CL.

Metabolite Identification in Human Urine

Objective: To identify the major metabolites of amphetamine in human urine following oral administration.

Methodology:

-

Study Design: Healthy human volunteers are administered a single oral dose of amphetamine sulfate (e.g., 10 mg).

-

Urine Collection: Urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) post-dose.

-

Sample Preparation: Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.

-

Analytical Method: Metabolites are identified and quantified using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). Comparison of retention times and mass spectra with authentic standards confirms the identity of the metabolites.

-

Data Analysis: The relative abundance of each metabolite is determined to elucidate the major metabolic pathways.

Bioanalytical Method: LC-MS/MS for Amphetamine Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of amphetamine in plasma.

Methodology:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Sample Preparation: A protein precipitation is performed by adding a solvent like acetonitrile to a small volume of plasma (e.g., 50 µL). An internal standard (e.g., d5-amphetamine) is added prior to precipitation. The supernatant is then evaporated and reconstituted in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for amphetamine and its internal standard.

-

-

Method Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.

Visualizations

Amphetamine Metabolic Pathway

Caption: Major metabolic pathways of amphetamine.

Generalized Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Generalized workflow for a preclinical pharmacokinetic study.

References

Application Note: Chiral Quantification of Amphetamine Enantiomers in Human Plasma by HPLC-MS/MS

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of d-amphetamine and l-amphetamine in human plasma. The method utilizes a chiral stationary phase for the chromatographic separation of the enantiomers, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation is achieved through a straightforward solid-phase extraction (SPE) procedure. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.

Introduction

Amphetamine exists as two enantiomers, d-amphetamine (S-(+)-amphetamine) and l-amphetamine (R-(-)-amphetamine), which exhibit different pharmacological activities. The d-enantiomer is significantly more potent as a central nervous system stimulant.[1][2] Illicitly synthesized amphetamine is often a racemic mixture, while pharmaceutical preparations may contain specific enantiomeric ratios, such as in Adderall®, or consist of a single enantiomer, like Dexedrine® (d-amphetamine).[1] Therefore, the ability to separate and quantify the individual enantiomers is crucial for distinguishing between therapeutic use and illicit abuse, as well as for pharmacokinetic and pharmacodynamic studies.[2][3] This application note presents a validated HPLC-MS/MS method for the chiral analysis of amphetamine in human plasma.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of amphetamine enantiomers from plasma.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., racemic amphetamine-d8)

-

50 mM Phosphate buffer (pH 6.0)

-

100 mM Sodium acetate (pH 5.0)

-

Methanol

-

Elution solvent: Ethyl acetate: Isopropyl alcohol: Ammonium hydroxide (70:20:10 v/v/v)

-

Strong cation exchange with mixed-mode sorbent SPE cartridges (e.g., Phenomenex Strata-X Drug B)[1]

-

0.5 M Methanolic-HCl

Procedure:

-

To 250 µL of plasma sample, add 25 µL of the internal standard solution.

-

Add 250 µL of 50 mM phosphate buffer (pH 6.0) and vortex.

-

Load the entire sample onto the SPE cartridge. No prior conditioning or equilibration of the cartridge is necessary.[1]

-

Wash the cartridge with 1 mL of 100 mM sodium acetate (pH 5.0).

-

Wash the cartridge with 1 mL of methanol.

-

Dry the cartridge under full vacuum for 10 minutes.

-

Elute the analytes with 500 µL of the elution solvent.

-

Add 25 µL of 0.5 M methanolic-HCl to the eluate and evaporate to dryness under a gentle stream of nitrogen at 35°C.[1]

-

Reconstitute the residue in 250 µL of the mobile phase.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system (e.g., Shimadzu Prominence)[1]

-

Chiral column (e.g., Supelco Astec Chirobiotic V2, 25 cm x 2.1 mm, 5 µm)[1]

-

Triple quadrupole mass spectrometer (e.g., SCIEX 3200 QTRAP®)[1]

Chromatographic Conditions:

-

Mobile Phase: Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide.[1][4]

-

Flow Rate: 250 µL/min.[1]

-

Injection Volume: 2 µL.[2]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source: TurboIonSpray®.[1]

-

MRM Transitions:

-

Collision Gas: Nitrogen.[7]

Data Presentation

The quantitative performance of the method is summarized in the table below.

| Parameter | d-Amphetamine | l-Amphetamine |

| Linearity Range | 4 - 25,000 ng/mL | 4 - 25,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL[1] | 4 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Accuracy (% Bias) | Within ± 15% | Within ± 15% |

| Precision (% RSD) | < 15% | < 15% |

| Recovery | ~73%[2] | ~73%[2] |

| Matrix Effects (IS Corrected) | 95 - 100%[2] | 95 - 100%[2] |

Visualizations

Caption: Experimental workflow for the quantification of amphetamine enantiomers in plasma.

Caption: Logical relationship of the bioanalytical method validation process.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the chiral separation and quantification of d- and l-amphetamine in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This validated method is a valuable tool for researchers, clinicians, and forensic toxicologists requiring accurate determination of amphetamine enantiomer concentrations.

References

- 1. sciex.com [sciex.com]

- 2. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Radiolabeled Amphetamines for Positron Emission Tomography (PET) Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of radiolabeled amphetamine and its analogs using carbon-11 and fluorine-18 for use in Positron Emission Tomography (PET) imaging. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the development and application of these critical neuroimaging tools.

Introduction

Amphetamines are a class of psychostimulant drugs that act as potent agonists of the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2). Their primary mechanism of action involves increasing the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. Radiolabeled amphetamines are invaluable tools in neuroscience research and drug development, allowing for the in vivo visualization and quantification of dopamine transporters (DAT), which play a crucial role in various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction. PET imaging with radiolabeled amphetamines enables the study of dopamine release dynamics and receptor occupancy.

Synthesis of Radiolabeled Amphetamine Analogs

The synthesis of PET radiotracers is a time-sensitive process due to the short half-lives of the radionuclides used (e.g., ~20.4 minutes for carbon-11 and ~109.8 minutes for fluorine-18). Therefore, rapid and efficient radiolabeling procedures are essential.

Carbon-11 Labeled Methamphetamine ([¹¹C]Methamphetamine)

The synthesis of no-carrier-added (NCA) (-)-[¹¹C]methamphetamine is achieved through the methylation of the corresponding desmethyl precursor, (-)-amphetamine, using [¹¹C]methyl iodide ([¹¹C]H₃I).[1]

Experimental Protocol:

-

Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via a cyclotron and subsequently converted to [¹¹C]methyl iodide.

-

Methylation Reaction: NCA (-)-[¹¹C]methamphetamine is synthesized by the methylation of the desmethyl precursor, (-)-amphetamine (3a), with [¹¹C]H₃I.[1]

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified radiotracer is formulated in a physiologically compatible solution for injection.

A similar procedure is used for the synthesis of (+-)-3,4-methylene-dioxy-N-[¹¹C]methamphetamine (4b) from its desmethyl precursor (3b).[1]

Fluorine-18 Labeled Fluoroamphetamine ([¹⁸F]Fluoroamphetamine)

The synthesis of no-carrier-added (NCA) (+-)-p-[¹⁸F]fluoroamphetamine involves a multi-step process starting with the nucleophilic substitution of a nitro-precursor with [¹⁸F]fluoride.[1]

Experimental Protocol:

-

Fluorination: No-carrier-added [¹⁸F]fluoride is used for the nucleophilic substitution of the nitro group in the precursor, p-nitrobenzaldehyde (1a).[1]

-

Condensation: The resulting [¹⁸F]p-fluorobenzaldehyde is then condensed with nitroethane.

-